molecular formula C16H19N3O5 B2565020 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 868229-00-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B2565020
CAS No.: 868229-00-9
M. Wt: 333.344
InChI Key: JKQHOWLJVJQIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a complex organic compound with a molecular formula of C12H17NO3. This compound is known for its unique chemical structure, which includes both a dimethoxyphenyl group and a tetrahydropyrimidinyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating downstream signaling pathways. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the tetrahydropyrimidinyl moiety.

    N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but different functional groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its combination of a dimethoxyphenyl group and a tetrahydropyrimidinyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-12-4-3-10(7-13(12)24-2)5-6-17-14(20)8-11-9-15(21)19-16(22)18-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQHOWLJVJQIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.